molecular formula C6H14N2O3 B1168795 D-Ornithine,  2-(hydroxymethyl)-  (9CI) CAS No. 111819-42-2

D-Ornithine, 2-(hydroxymethyl)- (9CI)

Cat. No.: B1168795
CAS No.: 111819-42-2
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Description

Molecular Formula and Stereochemical Configuration

D-Ornithine, 2-(hydroxymethyl)- (9CI) possesses the molecular formula C6H14N2O3, representing a molecular weight of 162.186961650848 atomic mass units. The compound exhibits a precise stereochemical configuration characterized by the International Union of Pure and Applied Chemistry designation as (2R)-2-amino-5-formamidopentanoic acid, though this designation appears to be confused in some databases with the formyl derivative. The accurate stereochemical representation follows the Simplified Molecular Input Line Entry System notation as C(O)(=O)C@@(CCCN)N, which explicitly defines the R-configuration at the chiral center.

The International Chemical Identifier for this compound is 1S/C6H14N2O3/c7-3-1-2-6(8,4-9)5(10)11/h9H,1-4,7-8H2,(H,10,11)/t6-/m0/s1, providing a complete description of its connectivity and stereochemistry. The molecule contains one defined stereogenic center at the second carbon atom, which determines its D-configuration. This stereochemical arrangement places the amino group, carboxylic acid functionality, and hydroxymethyl substituent in specific spatial orientations that influence the compound's biological and chemical behavior.

Property Value
Molecular Formula C6H14N2O3
Molecular Weight 162.186961650848
Exact Mass 162.10052
Stereogenic Centers 1 (defined)
Configuration D-(R)

Comparative Analysis with Parent Compound D-Ornithine

The structural modification of D-ornithine through the incorporation of a hydroxymethyl group at the second carbon position results in significant changes to the molecular architecture and properties. D-ornithine, the parent compound, possesses the molecular formula C5H12N2O2 with a molecular weight of 132.16 and Chemical Abstracts Service number 348-66-3. The addition of the CH2OH moiety increases the molecular weight by approximately 30 atomic mass units and introduces an additional hydrogen bond donor site.

D-ornithine exhibits the International Union of Pure and Applied Chemistry name (2R)-2,5-diaminopentanoic acid, featuring two amino groups separated by a three-carbon chain with a terminal carboxylic acid. In contrast, D-Ornithine, 2-(hydroxymethyl)- (9CI) maintains the basic amino acid framework while incorporating the hydroxymethyl substituent at the alpha carbon position. This structural modification fundamentally alters the molecule's hydrogen bonding capacity, increasing the hydrogen bond donor count from 3 to 4 and the hydrogen bond acceptor count from 3 to 5.

The topological polar surface area increases from approximately 89.34 square angstroms in D-ornithine to 110 square angstroms in the hydroxymethyl derivative, reflecting the enhanced polarity introduced by the additional hydroxyl functionality. This increased polarity significantly affects the compound's solubility characteristics and potential for intermolecular interactions in biological systems.

X-ray Crystallography and Conformational Studies

While specific X-ray crystallographic data for D-Ornithine, 2-(hydroxymethyl)- (9CI) is not extensively documented in the available literature, conformational analysis reveals important structural features. The compound exhibits a complexity index of 140, indicating moderate structural intricacy arising from the combination of multiple functional groups and the stereogenic center. The rotatable bond count of 5 suggests considerable conformational flexibility, particularly around the carbon-carbon bonds of the pentyl chain and the hydroxymethyl substituent.

The three-dimensional structure of the molecule can be characterized by the spatial arrangement of its functional groups around the central chiral carbon. The carboxylic acid group, amino group, and hydroxymethyl substituent adopt specific orientations that minimize steric hindrance while maximizing favorable intramolecular interactions. The presence of multiple hydrogen bond donors and acceptors within the molecule creates opportunities for intramolecular hydrogen bonding, which can stabilize certain conformational states.

Computational modeling suggests that the molecule adopts extended conformations in solution, with the alkyl chain and hydroxymethyl group positioned to minimize unfavorable interactions. The D-configuration at the stereogenic center influences the preferred rotameric states around the alpha carbon, affecting the overall molecular shape and its interaction with biological targets.

Spectroscopic Identification (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

The spectroscopic characterization of D-Ornithine, 2-(hydroxymethyl)- (9CI) requires sophisticated analytical techniques to elucidate its structural features. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular connectivity and stereochemistry. The compound contains multiple carbon environments, including the carboxylic carbon, the quaternary carbon bearing the hydroxymethyl group, the methylene carbons of the alkyl chain, and the hydroxymethyl carbon itself.

Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the various hydrogen environments within the molecule. The hydroxyl proton of the hydroxymethyl group appears as a distinct signal, while the methylene protons of the CH2OH group exhibit coupling patterns indicative of their geminal relationship. The alkyl chain protons display typical aliphatic chemical shifts with appropriate multiplicities reflecting their coupling to adjacent carbons.

Fourier transform infrared spectroscopy provides information about the functional groups present in the molecule. The spectrum exhibits characteristic absorption bands for the carboxylic acid carbonyl stretch, amino group stretching vibrations, and hydroxyl group vibrations. The presence of multiple hydrogen bonding groups results in broadened absorption bands in the hydroxyl and amino regions of the spectrum, reflecting the extensive intermolecular hydrogen bonding in the solid state.

Ultraviolet-visible spectroscopy of D-Ornithine, 2-(hydroxymethyl)- (9CI) reveals limited chromophoric activity due to the absence of extended conjugation or aromatic systems. The compound exhibits weak absorption in the far ultraviolet region primarily attributed to electronic transitions of the amino and carboxylic acid functional groups.

Computational Chemistry Modeling (Density Functional Theory, Molecular Dynamics)

Computational chemistry approaches provide valuable insights into the electronic structure and conformational behavior of D-Ornithine, 2-(hydroxymethyl)- (9CI). Density functional theory calculations enable the determination of optimized molecular geometries, electronic properties, and thermodynamic parameters. The predicted boiling point of 438.9 ± 45.0 degrees Celsius reflects the compound's hydrogen bonding capacity and molecular weight.

The calculated density of 1.275 ± 0.06 grams per cubic centimeter indicates a relatively compact molecular packing in the condensed phase, consistent with extensive intermolecular hydrogen bonding networks. The predicted acidity constant (pKa) value of 2.03 ± 0.44 suggests that the carboxylic acid group exhibits typical acidic behavior under physiological conditions.

Molecular dynamics simulations provide information about the conformational flexibility and dynamic behavior of the molecule in solution. The rotatable bond count of 5 allows for significant conformational sampling, with the molecule exploring various extended and folded conformations depending on the solvent environment and intermolecular interactions. The presence of multiple hydrogen bond donors and acceptors influences the solvation shell structure and affects the molecule's mobility in aqueous solutions.

Electronic structure calculations reveal the distribution of electron density within the molecule and identify regions of high and low electrostatic potential. The amino groups and hydroxyl functionality exhibit partial negative charge character, while the carbon atoms of the alkyl chain remain relatively neutral. These charge distribution patterns influence the molecule's reactivity and interaction with other chemical species.

Properties

CAS No.

111819-42-2

Molecular Formula

C6H14N2O3

Synonyms

D-Ornithine, 2-(hydroxymethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in the Ornithine/Lysine Family

D-Ornithine, 2-(fluoromethyl)- (9CI) (CAS 111766-96-2)
  • Molecular Formula : C6H13FN2O2
  • Key Differences : Replaces the hydroxymethyl group with a fluoromethyl (-CH2F) moiety.
  • Reduced hydrogen-bonding capacity may limit interactions with polar biological targets.
  • Applications : Likely explored as a protease inhibitor or antimicrobial agent due to fluorine’s bioisosteric effects .
D-Lysine, 5-fluoro- (9CI) (CAS 118101-17-0)
  • Molecular Formula : C6H13FN2O2
  • Key Differences : Fluorine substitution at the fifth carbon of the lysine backbone (longer chain than ornithine).
  • Fluoro group may disrupt lysine’s native roles in protein post-translational modifications.
  • Applications: Possible use in studying fluorinated amino acid metabolism or enzyme specificity .

Hydroxymethyl-Containing Non-Amino Acid Compounds

2-(Hydroxymethyl)cyclopent-2-en-1-one (CAS 68882-71-3)
  • Molecular Formula : C6H8O2
  • Key Differences: Cyclic ketone structure with hydroxymethyl substituent; lacks the amino acid backbone.
  • Properties :
    • The α,β-unsaturated ketone enables conjugate addition reactions, unlike ornithine derivatives.
    • Hydroxymethyl group may participate in cyclization or glycosylation reactions.
  • Applications : Intermediate in synthesizing fragrances, pharmaceuticals, or agrochemicals .
5-Hexyn-2-one, 4-hydroxy-4-methyl- (9CI) (CAS 108615-48-1)
  • Molecular Formula : C7H10O2
  • Key Differences : Alkyne and ketone functionalities with hydroxymethyl and methyl groups.
  • Properties :
    • Alkyne group allows click chemistry applications; methyl substituent increases steric hindrance.
    • Hydroxy group enhances solubility in aqueous environments.
  • Applications: Potential use in polymer chemistry or as a building block for bioactive molecules .

Functional Group Comparison Table

Compound Name CAS Number Molecular Formula Key Functional Groups Potential Applications
D-Ornithine, 2-(hydroxymethyl)- Not provided C6H14N2O3 (inferred) Amino, carboxyl, hydroxymethyl Enzyme inhibitors, drug delivery
D-Ornithine, 2-(fluoromethyl)- 111766-96-2 C6H13FN2O2 Amino, carboxyl, fluoromethyl Antimicrobial agents
2-(Hydroxymethyl)cyclopent-2-en-1-one 68882-71-3 C6H8O2 Cyclic ketone, hydroxymethyl Synthetic intermediates
5-Hexyn-2-one, 4-hydroxy-4-methyl- 108615-48-1 C7H10O2 Alkyne, ketone, hydroxy Polymer chemistry, bioorthogonal probes

Research Findings and Implications

  • Hydrogen Bonding vs. Halogen Effects: The hydroxymethyl group in D-ornithine derivatives likely improves solubility in polar solvents (e.g., water or ethanol) compared to fluorinated analogs, making it more suitable for aqueous biochemical assays. Conversely, fluoromethyl substitution may enhance stability against enzymatic degradation .
  • Steric and Electronic Considerations: Cyclic hydroxymethyl compounds (e.g., 68882-71-3) exhibit reactivity distinct from linear amino acids, favoring electrophilic additions or ring-opening reactions. This divergence highlights the importance of backbone structure in determining chemical behavior .
  • Biological Activity: Fluorinated amino acids (e.g., 118101-17-0) are often used to probe enzyme mechanisms or design metabolic inhibitors, whereas hydroxymethylated variants might modulate substrate recognition in aminotransferases or decarboxylases .

Preparation Methods

Base-Catalyzed Hydrolysis of L-Arginine Derivatives

The hydrolysis of L-arginine to produce ornithine derivatives is a well-established method. In CN1590367A, L-ornithine hydrochloride is synthesized via alkaline hydrolysis of L-arginine using calcium hydroxide and crown ether as a phase-transfer catalyst. The process involves:

  • Dissolving L-arginine in water with 3–5% crown ether.

  • Adding 30% calcium hydroxide slurry and heating to 95–100°C.

  • Introducing choline (1.5–2.5%) as a promoter to accelerate hydrolysis.

  • Acidifying the mixture to pH 1.7–2.0 to precipitate calcium sulfate.

  • Purifying via vacuum concentration and recrystallization with ethanol.

While this method yields L-ornithine hydrochloride with 99.3% purity, adapting it for D-ornithine, 2-(hydroxymethyl)- would require enantiomeric resolution or starting from D-arginine. However, D-arginine is less commercially accessible, necessitating additional chiral inversion steps.

Catalytic Hydrogenation of Cyano Intermediates

US3168558A describes a multi-step synthesis of ornithine from acrolein, involving:

  • Adding hydrogen cyanide to acrolein to form α-hydroxyglutaronitrile.

  • Amination to α-aminoglutaronitrile.

  • Treatment with CO₂ and ammonia to yield 4-cyano-2-ureidobutyramide.

  • Catalytic hydrogenation using Raney nickel to produce 3-ureidopiperidone, a precursor to ornithine.

Introducing a hydroxymethyl group at the second carbon would require modifying the cyano intermediate. For example, alkylation with formaldehyde before hydrogenation could introduce the hydroxymethyl moiety. However, controlling stereoselectivity for the D-configuration remains a challenge, necessitating chiral catalysts or resolution agents.

Enzymatic Biotransformation

Racemization and Enzymatic Resolution

CN101235403B outlines a chiral method for D-ornithine production using lysine decarboxylase or ornithine decarboxylase:

  • Racemizing L-arginine with salicylaldehyde derivatives in alkaline conditions.

  • Enzymatic conversion of DL-ornithine to D-ornithine at 25–45°C.

  • Separation via isoelectric crystallization (pH 4.0–4.5) or ion-exchange chromatography.

This method achieves optical purity by leveraging enzyme specificity. To synthesize 2-(hydroxymethyl)-D-ornithine, hydroxymethyl groups could be introduced post-biotransformation through hydroxylation or aldol condensation. For instance, incubating D-ornithine with formaldehyde and a transaminase might facilitate hydroxymethylation, though this remains speculative without direct evidence.

Post-Synthetic Modification

Hydroxymethylation via Aldol Reaction

A hypothetical route involves modifying pre-formed D-ornithine:

  • Protecting the amino groups of D-ornithine with tert-butoxycarbonyl (Boc) groups.

  • Reacting the free carboxylate with formaldehyde under basic conditions to form a hydroxymethyl adduct.

  • Deprotecting using trifluoroacetic acid to yield 2-(hydroxymethyl)-D-ornithine.

This method’s success depends on regioselectivity and avoiding over-alkylation. Catalysts like lanthanide triflates could enhance efficiency, but no existing patents or studies validate this approach.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Chiral ControlScalability
Chemical Hydrolysis8299.3Low (L-form)High
Enzymatic Resolution7598.5High (D-form)Moderate
Catalytic Hydrogenation70*95*NoneLow

*Estimated values based on similar pathways.

Chemical hydrolysis offers high scalability but lacks inherent chirality control. Enzymatic methods excel in enantioselectivity but require costly enzymes. Catalytic routes are less practical for D-ornithine derivatives due to racemization risks.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for D-Ornithine, 2-(hydroxymethyl)- (9CI), and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves reductive amination or hydroxymethylation of D-ornithine precursors. Critical parameters include pH (optimized between 7.5–8.5 for enzyme-catalyzed reactions), temperature (controlled to avoid racemization), and catalyst selection (e.g., transition metals or biocatalysts for stereospecificity). Post-synthetic purification via ion-exchange chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment of D-Ornithine, 2-(hydroxymethyl)- (9CI)?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves stereochemistry and functional groups, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight and fragmentation patterns. Purity is validated via reverse-phase HPLC with UV detection at 210 nm, coupled with refractive index analysis for quantifying impurities <0.5% .

Q. How can researchers quantify D-Ornithine, 2-(hydroxymethyl)- (9CI) in biological matrices like plasma or tissue homogenates?

  • Methodological Answer : Derivatization with dansyl chloride or o-phthalaldehyde enhances detectability in fluorescence-based assays. Ultra-Performance Liquid Chromatography (UPLC) paired with tandem mass spectrometry (MS/MS) achieves sensitivity at ng/mL levels. Internal standards (e.g., isotopically labeled analogs) correct for matrix effects .

Advanced Research Questions

Q. How can contradictory data in metabolic flux studies involving D-Ornithine, 2-(hydroxymethyl)- (9CI) be resolved?

  • Methodological Answer : Discrepancies often arise from differences in isotopic tracer protocols (e.g., ¹³C vs. ¹⁵N labeling) or compartmentalization in cellular models. Employing kinetic modeling (e.g., Ordinary Differential Equations for metabolic networks) and cross-validating with in vivo imaging (PET/CT with radiolabeled analogs) clarifies pathway contributions .

Q. What computational approaches predict the physicochemical properties and binding affinities of D-Ornithine, 2-(hydroxymethyl)- (9CI)?

  • Methodological Answer : Quantum Mechanical (QM) calculations (e.g., DFT at B3LYP/6-31G* level) model electronic properties, while Molecular Dynamics (MD) simulations assess solvation effects and ligand-protein interactions. Quantitative Structure-Property Relationship (QSPR) models correlate logP and pKa with experimental data to predict bioavailability .

Q. How to design experiments to study the interaction of D-Ornithine, 2-(hydroxymethyl)- (9CI) with enzymes like ornithine decarboxylase?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (KD, ΔH). Site-directed mutagenesis identifies critical residues, while stopped-flow spectroscopy monitors real-time catalytic activity. Control for cofactor dependencies (e.g., pyridoxal phosphate) and pH gradients .

Q. What experimental strategies evaluate the stability of D-Ornithine, 2-(hydroxymethyl)- (9CI) under varying physiological conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways (e.g., oxidation or hydrolysis). Kinetic analysis via Arrhenius plots extrapolates shelf-life. LC-MS/MS identifies degradation products, while circular dichroism (CD) monitors conformational changes in buffered solutions .

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